Butylphenamide
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Overview
Description
Mevalonic acid lithium salt, also known as lithium (±)-3,5-dihydroxy-3-methyl-pentanoate, is a lithium salt of mevalonic acid. This compound is a crucial intermediate in the mevalonate pathway, which is essential for the biosynthesis of sterols, including cholesterol, and other isoprenoids. It plays a significant role in cell growth and proliferation, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevalonic acid lithium salt can be synthesized through the neutralization of mevalonic acid with lithium hydroxide. The reaction typically involves dissolving mevalonic acid in a suitable solvent, such as water or ethanol, and then adding lithium hydroxide gradually while maintaining the temperature at around 0-5°C to control the exothermic reaction. The resulting solution is then evaporated to dryness to obtain the lithium salt as a solid.
Industrial Production Methods
On an industrial scale, the production of mevalonic acid lithium salt follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors and efficient solvent recovery systems to ensure high yield and purity. The process is designed to minimize waste and energy consumption, making it economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mevalonic acid lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce mevalonate-5-phosphate, an important intermediate in the mevalonate pathway.
Reduction: Reduction reactions can convert it back to mevalonic acid.
Substitution: It can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various metal salts can be used to replace the lithium ion, depending on the desired product.
Major Products Formed
Mevalonate-5-phosphate: Formed through phosphorylation reactions.
Mevalonic acid: Obtained through reduction reactions.
Other metal salts: Formed through substitution reactions with different metal cations.
Scientific Research Applications
Mevalonic acid lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of sterols and isoprenoids.
Biology: Plays a role in cell growth and proliferation studies.
Medicine: Investigated for its potential in treating myopathy and heart failure by inhibiting the effects of statins on muscle cells.
Industry: Utilized in the production of various bioactive compounds and pharmaceuticals
Mechanism of Action
Mevalonic acid lithium salt exerts its effects primarily through the mevalonate pathway. It serves as a precursor for the synthesis of isoprenoids, which are vital for various cellular functions. The compound influences molecular targets such as HMG-CoA reductase, a key enzyme in the mevalonate pathway. By modulating this pathway, mevalonic acid lithium salt can affect cholesterol synthesis and other related processes .
Comparison with Similar Compounds
Similar Compounds
- Mevalonic acid sodium salt
- Mevalonic acid potassium salt
- Mevalonic acid calcium salt
Comparison
Mevalonic acid lithium salt is unique due to its specific interaction with lithium ions, which can influence its solubility and reactivity compared to other salts. The lithium ion can also have distinct biological effects, making this compound particularly interesting for research in neurobiology and psychiatry, where lithium compounds are commonly studied .
Properties
CAS No. |
131-90-8 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-butyl-2-hydroxy-3-phenylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20) |
InChI Key |
MNUMSBAWEGBPMH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |
Synonyms |
Butylphenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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